3-(5-phenylthiophen-2-yl)prop-2-enoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-phenylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVSCUPOVDRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (E)-3-(5-phenylthiophen-2-yl)prop-2-enoic Acid
The synthesis of the thermodynamically more stable (E)-isomer is often the primary goal. This stereoselectivity can be achieved through various condensation and coupling reactions.
The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds. youtube.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For the synthesis of 3-(5-phenylthiophen-2-yl)prop-2-enoic acid, 5-phenylthiophene-2-carbaldehyde (B91291) serves as the key starting material.
A particularly effective variation is the Doebner modification , which utilizes malonic acid as the active methylene compound and pyridine, often with a catalytic amount of piperidine, as the base and solvent. youtube.comresearchgate.net The reaction typically proceeds via the formation of a transient β-hydroxy acid, which then undergoes dehydration and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. researchgate.net This method is advantageous as it directly affords the desired carboxylic acid.
The general reaction conditions for a Knoevenagel-Doebner condensation are summarized in the table below.
| Reactants | Catalyst/Base | Solvent | Temperature | Typical Yield |
| 5-Phenylthiophene-2-carbaldehyde, Malonic acid | Piperidine | Pyridine | Reflux | Good to High |
This table presents representative conditions for the Knoevenagel-Doebner condensation. Actual yields may vary depending on the specific reaction parameters.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, including the thiophene-propenoic acid scaffold. organic-chemistry.org Two prominent methods in this category are the Heck reaction and the Suzuki coupling.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org To synthesize this compound, one could envision the reaction of 2-bromo-5-phenylthiophene (B1272747) with acrylic acid or its esters, followed by hydrolysis if an ester is used. researchgate.net The reaction typically exhibits a high preference for the formation of the (E)-isomer.
The Suzuki coupling reaction provides an alternative route, involving the cross-coupling of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.govresearchgate.net For instance, the coupling of 5-phenylthiophene-2-boronic acid with a suitable three-carbon building block containing a carboxylic acid functionality and a leaving group at the appropriate position could yield the target molecule. A more common approach involves the synthesis of 5-phenylthiophene-2-carbaldehyde via a Suzuki coupling of 2-formyl-5-bromothiophene with phenylboronic acid, followed by a Knoevenagel condensation as described previously.
A representative scheme for a palladium-catalyzed Heck reaction is shown below.
| Reactants | Catalyst | Base | Solvent | Temperature |
| 2-Bromo-5-phenylthiophene, Acrylic acid | Pd(OAc)₂, P(o-tol)₃ | Triethylamine | Acetonitrile (B52724) | 80-100 °C |
This table illustrates typical conditions for a Heck coupling reaction. The choice of ligand and base can significantly influence the reaction outcome.
Beyond the Knoevenagel and palladium-catalyzed reactions, other classical methods in organic synthesis could potentially be adapted for the preparation of this compound.
The Perkin reaction is a condensation reaction between an aromatic aldehyde, an acid anhydride (B1165640), and the alkali salt of the acid to produce an α,β-unsaturated aromatic acid. iitk.ac.inbyjus.comwikipedia.orglongdom.org In this context, 5-phenylthiophene-2-carbaldehyde could be reacted with acetic anhydride in the presence of sodium acetate (B1210297) to yield the desired product. longdom.org
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comwikipedia.orglibretexts.org The resulting β-hydroxy ester can then be dehydrated to give the α,β-unsaturated ester, which can be subsequently hydrolyzed to the carboxylic acid. This method offers an alternative to the more common condensation reactions.
Derivatization Strategies and Analog Synthesis
The presence of a carboxylic acid group and a phenyl ring in this compound provides multiple avenues for chemical modification, allowing for the synthesis of a variety of derivatives and analogs.
The carboxylic acid moiety is readily converted into esters and amides, which can alter the molecule's physicochemical properties.
Esterification can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can also facilitate the direct formation of esters from the carboxylic acid and an alcohol.
Amidation follows similar principles to esterification. The carboxylic acid can be activated with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with a primary or secondary amine to form the corresponding amide. rug.nl Direct conversion of the carboxylic acid to an amide can also be accomplished using various modern synthetic protocols.
The phenyl group attached to the thiophene (B33073) ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the thiophene ring and the existing substitution pattern will influence the position of further substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions on the thiophene ring or the propenoic acid side chain.
Modification of the Thiophene Ring System
One common strategy for modifying the thiophene ring is through substitution reactions. For instance, in the synthesis of related thieno[2,3-d]pyrimidine (B153573) analogs, various aryl groups have been introduced as replacements for the phenyl moiety on the thiophene ring. nih.gov This includes the preparation of isomers with thiophene and furan (B31954) rings at different positions. nih.gov Such modifications are typically achieved through cross-coupling reactions, like the Suzuki-Miyaura coupling, where a boronic acid derivative of the desired substituent is coupled with a halogenated thiophene precursor. vulcanchem.com For example, the synthesis of 3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid involves the Suzuki-Miyaura coupling of 2-nitrophenylboronic acid with a 2-bromothiophene (B119243) derivative. vulcanchem.com
Another approach to thiophene ring modification is through electrophilic aromatic substitution reactions such as sulfonation and halogenation. nih.gov However, direct alkylation and oxidation of the thiophene ring can be challenging. nih.gov The reactivity of the thiophene ring towards electrophiles is generally higher than that of benzene (B151609), a property attributed to the electron-donating nature of the sulfur atom's lone pair, which participates in the aromatic system. nih.gov
Multicomponent reactions, such as the Gewald reaction, also offer a pathway to construct highly substituted thiophene rings in a single step, providing an efficient route to diverse derivatives. nih.govimpactfactor.org
Table 1: Examples of Thiophene Ring Modifications in Related Structures
| Modification Type | Reagents and Conditions | Resulting Structure | Reference |
| Aryl Substitution | 2-Nitrophenylboronic acid, Pd(PPh₃)₄, 2-bromothiophene derivative | 5-(2-Nitrophenyl)thiophene core | vulcanchem.com |
| Heteroaryl Substitution | Thiophene or furan boronic acids, Pd catalyst | 5-(Thienyl/Furyl)thiophene core | nih.gov |
| Gewald Reaction | Sulfur, ethyl cyanoacetate, acetylacetone, diethylamine | Polysubstituted thiophene | impactfactor.org |
Stereochemical Control in Derivative Synthesis
The stereochemistry of the double bond in the prop-2-enoic acid side chain is a critical aspect of the synthesis of this compound derivatives. The E and Z isomers can exhibit different physical, chemical, and biological properties. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the olefination of aldehydes, offering a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org
The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of 5-phenylthiophene-2-carbaldehyde with a phosphonate ester, such as triethyl phosphonoacetate.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the aldehyde, the nature of the base, and the reaction conditions.
E-Isomer Predominance: The standard HWE reaction, using bases like sodium hydride or sodium methoxide, generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This is particularly true for reactions involving aromatic aldehydes, which almost exclusively yield (E)-alkenes. wikipedia.org The mechanism involves the formation of an oxaphosphetane intermediate, where the transition state leading to the trans (or E) product is lower in energy. nrochemistry.com
Z-Isomer Predominance (Still-Gennari Modification): To obtain the (Z)-alkene with high selectivity, the Still-Gennari modification of the HWE reaction can be employed. nrochemistry.com This modification utilizes phosphonates with electron-withdrawing groups and strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures. nrochemistry.com The use of electron-withdrawing groups on the phosphonate accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-isomer. nrochemistry.com
Table 2: Stereochemical Control in the Horner-Wadsworth-Emmons Reaction
| Reaction Type | Key Reagents/Conditions | Predominant Isomer | Reference |
| Standard HWE | Triethyl phosphonoacetate, NaH or NaOMe | (E)-alkene | wikipedia.orgorganic-chemistry.org |
| Still-Gennari Modification | Phosphonates with electron-withdrawing groups, KHMDS, 18-crown-6, low temperature | (Z)-alkene | nrochemistry.com |
Reaction Mechanisms and Intermediate Compounds
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting outcomes. This includes investigating the pathways of key synthetic steps, the role of catalysts and reagents, and potential side reactions such as intramolecular cyclizations.
Mechanistic Investigations of Key Synthetic Steps
The synthesis of this compound typically involves two key transformations: the formation of the 5-phenylthiophene core and the subsequent elaboration of the prop-2-enoic acid side chain.
The Suzuki-Miyaura coupling is a common method for forming the C-C bond between the thiophene and phenyl rings. The mechanism of this palladium-catalyzed cross-coupling reaction involves a catalytic cycle that includes:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromothiophene).
Transmetalation: The organoborane reagent (e.g., phenylboronic acid) transfers the organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the palladium(0) catalyst. youtube.com
The Horner-Wadsworth-Emmons (HWE) reaction is the key step for introducing the prop-2-enoic acid moiety. Mechanistic studies, including computational investigations, have elucidated the reaction pathway. nii.ac.jpnih.gov The reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the aldehyde (5-phenylthiophene-2-carbaldehyde). The subsequent steps involve the formation of an oxaphosphetane intermediate, which may undergo pseudorotation, followed by the cleavage of the P-C and O-C bonds to yield the alkene product and a water-soluble phosphate (B84403) byproduct. nii.ac.jpnih.gov The formation of the oxaphosphetane is often the rate-determining step. nii.ac.jpnih.gov
Role of Catalysts and Reagents in Reaction Outcomes
The choice of catalysts and reagents plays a pivotal role in the efficiency and selectivity of the synthetic steps.
In the Suzuki-Miyaura coupling , the palladium catalyst and its ligands are critical. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. vulcanchem.com The choice of ligand can influence the rate and efficiency of the reaction. For example, in some large-scale syntheses, using a pre-catalyst like [PdCl₂(dppf)]·CH₂Cl₂ has been shown to lead to full conversion where Pd(PPh₃)₄ did not. scielo.br
In the Horner-Wadsworth-Emmons reaction , the base used for deprotonation of the phosphonate is a key factor. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed for generating the phosphonate carbanion. organic-chemistry.org As discussed in section 2.2.4, the combination of specific bases (e.g., KHMDS) and additives (e.g., 18-crown-6) in the Still-Gennari modification is crucial for achieving (Z)-selectivity. nrochemistry.com
Intramolecular Cyclization Pathways of Related Derivatives
Derivatives of this compound, particularly those with appropriately positioned functional groups, can undergo intramolecular cyclization reactions to form fused heterocyclic systems. While specific examples for the title compound are not extensively reported, studies on related thiophene and cinnamic acid derivatives provide insight into potential cyclization pathways.
For instance, thiophene-based helicenes containing bromo substituents have been shown to undergo intramolecular cyclization through palladium-mediated reductive cyclization or tributyltin hydride-mediated radical cyclization to form quasi-circulenes. nih.govscilit.com Another example involves the attempted cyclization of α-chloro-β-nitrothieno[2,3-c]pyridazines, which highlights the possibility of forming fused tricyclic systems involving a thiolate anion and an electrophilic carbon. nih.gov
Furthermore, cinnamic acid derivatives can undergo photochemical [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings, specifically β-truxinic acids. digitellinc.com This type of reaction, if applied to this compound, could lead to the formation of dimeric structures with a cyclobutane core.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For derivatives of 3-(5-phenylthiophen-2-yl)prop-2-enoic acid, ¹H, ¹³C, and two-dimensional NMR experiments are crucial for confirming their identity and understanding the electronic effects of various substituents.
The ¹H NMR spectrum provides critical information about the proton environment in a molecule. In the case of this compound, the vinylic protons of the prop-2-enoic acid chain are particularly diagnostic. For the analogous compound, trans-cinnamic acid, these protons appear as doublets with a large coupling constant (J) of approximately 16.0 Hz, which is characteristic of a trans or (E)-stereochemistry. rsc.org A similar large coupling constant would be expected for the target molecule, confirming an (E)-configuration.
The chemical shifts of the protons on the thiophene (B33073) and phenyl rings are influenced by the electronic nature of substituents. Electron-donating or electron-withdrawing groups on the phenyl ring would cause predictable upfield or downfield shifts, respectively, of the aromatic protons. The protons on the thiophene ring typically appear as doublets, and their specific chemical shifts help confirm the 2,5-substitution pattern. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, depending on the solvent and concentration. chemicalbook.com
Table 1: Representative ¹H NMR Data for Acrylic Acid Analogs
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|
| trans-Cinnamic Acid rsc.org | =CH-COOH | 6.45 | d | 16.0 |
| Ph-CH= | 7.78 | d | 16.0 | |
| Acrylic Acid researchgate.net | =CH₂ (geminal) | 5.87 | q | - |
| =CH₂ (trans) | 5.82 | q | - | |
| =CH₂ (cis) | 6.25 | q | - | |
| 4-Methyl-4-phenyl-2-enoic Acid chemicalbook.com | =CH-COOH | 6.49 | s | - |
| Ar-H | 7.24, 7.57 | m | - | |
| CH₃ | 2.33 | s | - |
This is an interactive data table. Users can sort and filter the data as needed.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct chemical shifts are expected for the carboxyl, vinylic, and aromatic carbons. By analogy with similar structures like 2-phenylacrylic acid, the carboxyl carbon (C=O) is expected to resonate around 172 ppm. rsc.org The carbons of the phenyl and thiophene rings typically appear in the range of 120-145 ppm. The specific shifts of the thiophene carbons are diagnostic of the substitution pattern. For instance, in 2-((tert-butoxycarbonyl)amino)-5-phenylthiophene-3-carboxylic acid, the thiophene carbons appear at 111.77, 119.41, 127.22, and 150.50 ppm, while the phenyl carbons resonate at 125.17, 127.26, 128.93, and 133.76 ppm. The vinylic carbons would be expected in the region between the aromatic and carboxyl signals.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ) ppm | Reference Compound/Data rsc.orgorganicchemistrydata.org |
|---|---|---|
| Carboxylic Acid (C=O) | 168 - 173 | 2-Phenylacrylic acid (172.22 ppm) |
| Phenyl & Thiophene (Aromatic C) | 120 - 151 | 2-Phenylacrylic acid, Substituted Thiophenes |
| Vinylic (=CH) | 118 - 145 | trans-Cinnamic Acid |
This is an interactive data table. Users can sort and filter the data as needed.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of complex molecules. ipb.pt
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the two vinylic protons, confirming their coupling. It would also show correlations between adjacent protons on the phenyl ring and the thiophene ring. iupac.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link each vinylic proton signal to its corresponding vinylic carbon signal and each aromatic proton to its parent carbon atom. ipb.ptiupac.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For the target compound, an HMBC spectrum would show correlations from the vinylic protons to the carboxyl carbon, as well as to the carbons of the thiophene ring, thus confirming the entire prop-2-enoic acid-thiophene linkage. ipb.ptiupac.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. A strong and sharp absorption band for the carbonyl (C=O) stretch is expected in the region of 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid. rsc.org Other key absorptions include the C=C stretching of the alkene at around 1620-1640 cm⁻¹ and aromatic C=C stretching bands for the phenyl and thiophene rings in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are typically observed just above 3000 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Alkene | C=C stretch | 1620 - 1640 | Medium |
| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium to Weak |
This is an interactive data table. Users can sort and filter the data as needed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under electron ionization (EI). For this compound, the molecular ion peak (M⁺•) would confirm the molecular weight.
The fragmentation of such molecules is often predictable. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ ion and the loss of a carboxyl radical (•COOH) to give an [M-45]⁺ ion. libretexts.org Another common fragmentation is the loss of a water molecule (H₂O) to yield an [M-18]⁺• ion. The presence of the stable phenylthiophene moiety would lead to characteristic fragment ions. The fragmentation of the thiophene ring itself can be complex, but key losses may involve CS or CHS fragments. arkat-usa.org The fragmentation pattern of the closely related cinnamic acid shows prominent peaks corresponding to the loss of •OH and •COOH, as well as a strong peak for the phenylacetylene (B144264) cation, formed after the loss of CO₂ and H. charite.de
X-ray Crystallography for Solid-State Molecular Architecture (if available for derivatives)
In the crystal lattice of such derivatives, molecules are often linked by a network of intermolecular interactions, including C-H···O and C-H···S hydrogen bonds, which form distinct motifs like rings and chains. researchgate.net Crystal structures of other 5-phenylthiophene derivatives show that the core ring system can participate in various intermolecular interactions, including polar contacts. rug.nl These studies suggest that the solid-state structure of this compound derivatives is governed by a combination of the inherent geometry of the conjugated system and stabilizing intermolecular forces, such as hydrogen bonding involving the carboxylic acid group.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| trans-Cinnamic acid |
| Acrylic Acid |
| 4-Methyl-4-phenyl-2-enoic Acid |
| 2-Phenylacrylic acid |
| 2-((tert-butoxycarbonyl)amino)-5-phenylthiophene-3-carboxylic acid |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one |
Computational Chemistry and Theoretical Modeling
Electronic Structure and Molecular Conformation Analysis
Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's reactivity and physical properties. Computational methods are invaluable for this purpose.
Theoretical studies on similar thiophene (B33073) derivatives have successfully used DFT to predict optimized geometries that show good agreement with experimental data from X-ray diffraction. nih.gov Furthermore, DFT allows for the calculation of important quantum chemical parameters that describe the molecule's stability and reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally suggests that the molecule is more reactive.
Table 1: Calculated Ground State Properties of a Thiophene Derivative using DFT (Note: This table is illustrative of typical data obtained for a related thiophene derivative and not specific to 3-(5-phenylthiophen-2-yl)prop-2-enoic acid.)
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote areas with intermediate potential.
Due to the presence of single bonds, this compound can exist in various conformations. The rotation around the bond connecting the thiophene ring and the acrylic acid moiety, as well as the bond between the thiophene and phenyl rings, gives rise to a complex conformational landscape.
A relaxed potential energy surface scan can be performed by systematically rotating these key dihedral angles and calculating the energy at each step using DFT. researchgate.net This process helps to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. For similar molecules like 2-cyano-3-(thiophen-2-yl)acrylic acid, such scans have revealed the most stable conformations and the activation energy barriers between different E and Z configurations. researchgate.net The stability of different conformers is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding.
Spectroscopic Property Prediction and Correlation
Computational methods can also predict spectroscopic properties, which can then be correlated with experimental spectra for validation and interpretation.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations can predict the λmax values associated with electronic transitions, such as π-π* and n-π* transitions. These transitions are expected due to the presence of conjugated aromatic rings and the carboxylic acid group. nih.gov
The calculations can be performed in both the gas phase and in different solvents to account for solvatochromic effects. The results can help in assigning the bands observed in an experimental UV-Vis spectrum. For instance, the absorption bands in aromatic compounds like benzene (B151609) and its derivatives are well-studied and can be computationally predicted. youtube.com The predicted spectrum for this compound would likely show characteristic absorptions arising from the phenyl and thiophene chromophores, as well as the extended conjugation of the entire molecule.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings and the alkene bridge, and the characteristic C=O and O-H stretching of the carboxylic acid group.
By comparing the calculated vibrational spectrum with an experimental IR or Raman spectrum, each experimental peak can be assigned to a specific molecular vibration. nih.gov It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and other systematic errors in the computational method. Such analyses have been successfully applied to various thiophene derivatives, providing detailed interpretations of their vibrational spectra. mdpi.com
Reaction Pathway Modeling and Mechanism Elucidation
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most plausible mechanistic pathways for the synthesis of complex molecules like this compound.
Transition State Identification for Synthetic Routes
The synthesis of this compound and its derivatives often involves well-known condensation reactions, such as the Knoevenagel condensation. e-bookshelf.de This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of this specific molecule, 5-phenylthiophene-2-carboxaldehyde would react with malonic acid or a similar active methylene compound.
Theoretical calculations, particularly Density Functional Theory (DFT), are employed to model this process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate can be constructed. The identification of the transition state—the highest energy point along the reaction pathway—is critical. Its structure and energy barrier provide insights into the reaction kinetics and the conditions required to facilitate the synthesis. For thiophene derivatives, it is recognized that the transition state structure can vary depending on the reactivity of the aromatic ring. e-bookshelf.de Thiophene is considered electron-rich, which influences its ability to stabilize the charge that develops during electrophilic attack in the transition state. e-bookshelf.de Computational studies can precisely model these electronic effects and predict how substituents on either the phenyl or thiophene ring might alter the energy barrier of the Knoevenagel condensation, thereby guiding the selection of optimal catalysts and reaction conditions. researchgate.net
Charge Transfer Dynamics in Excited States
The extended π-conjugated system of this compound, spanning the phenyl ring, thiophene ring, and acrylic acid group, makes it a candidate for studies in photochemistry and materials science. nih.gov Upon photoexcitation, the molecule can be promoted to an excited electronic state, initiating a series of dynamic processes, including intramolecular charge transfer (ICT).
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the properties of excited states. nih.govnih.gov These calculations can predict the energies and characteristics of the molecule's frontier molecular orbitals (HOMO and LUMO). For molecules with donor-acceptor character, the HOMO is often localized on the electron-donating portion (like the phenylthiophene moiety), while the LUMO is on the electron-accepting portion (the carboxylic acid group).
Upon absorption of light, an electron is promoted from the HOMO to the LUMO, initiating a charge transfer from the phenyl-thiophene segment to the acrylic acid end. TD-DFT calculations can model the potential energy surface of this excited state, revealing the pathway and timescale of the charge transfer process. nih.govnih.gov This phenomenon is crucial for applications in organic electronics, where efficient charge separation and transfer are desired. nih.govacs.org The dynamics of this process, often occurring on a femtosecond timescale, dictate the fluorescence quantum yield and the efficiency of the molecule in optoelectronic devices. nih.gov Computational models can also explore how structural modifications, such as twisting between the rings, affect the potential energy surface and the efficiency of the charge transfer process. nih.gov
Molecular Docking and Interaction Analysis
The structural features of this compound suggest its potential to interact with biological macromolecules or to self-assemble into larger ordered structures. Molecular docking and other simulation techniques are used to predict and analyze these interactions at an atomic level.
Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov Thiophene-based compounds are known to exhibit a range of biological activities, and docking studies can provide initial hypotheses about their molecular targets. nih.gov
In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software then samples a large number of possible conformations and orientations of the ligand, calculating a "docking score" for each that estimates the binding affinity. These simulations can reveal key interactions, such as:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. nih.gov
π-π Stacking: The aromatic phenyl and thiophene rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Hydrophobic Interactions: The nonpolar phenyl and thiophene moieties can fit into hydrophobic pockets within the protein.
These predicted interactions provide a structural basis for potential biological activity, guiding the synthesis of derivatives with improved potency or selectivity. nih.gov For instance, studies on similar structures have used docking to rationalize inhibitory activity against specific enzymes. researchgate.net
Below is an example data table format that would be generated from a molecular docking study, showing the types of interactions and calculated energies for a hypothetical protein target.
| Interaction Type | Interacting Residue (Protein) | Interacting Group (Ligand) | Distance (Å) | Calculated Energy (kcal/mol) |
| Hydrogen Bond | LYS721 | Carboxylic Acid (O) | 2.23 | -4.5 |
| π-π Stacking | PHE832 | Phenyl Ring | 3.8 | -2.1 |
| π-Sulfur Interaction | TRP856 | Thiophene Ring (S) | 4.1 | -1.8 |
| van der Waals | ALA698 | Prop-2-enoic Chain | - | - |
Supramolecular Assembly Prediction in Material Systems
The planar, conjugated structure of this compound makes it a building block for functional organic materials, such as organic semiconductors. nih.govnih.gov The performance of these materials is highly dependent on how the individual molecules pack together in the solid state, a process known as supramolecular assembly or self-assembly. ntnu.no
Computational modeling, particularly molecular dynamics (MD) simulations and crystal structure prediction algorithms, can forecast how these molecules might arrange themselves. ntnu.no These simulations model the intermolecular forces that govern self-assembly:
π-π Stacking: A dominant force where the flat aromatic surfaces of adjacent molecules stack on top of each other, facilitating charge transport. ntnu.no
Hydrogen Bonding: The carboxylic acid groups can form strong, directional hydrogen bonds, creating dimers or extended chains that enforce a specific packing motif.
By simulating the behavior of a large number of molecules, researchers can predict the likely crystal packing arrangements and morphologies. nih.gov This is crucial for designing materials with desired electronic properties, as the degree of intermolecular orbital overlap, which is determined by the packing structure, directly influences charge mobility. ntnu.nocmu.edu Predicting morphology remains a significant challenge but is a key goal for the in silico design of new organic semiconductor materials. nih.govresearchgate.net
The following table outlines the key intermolecular forces and their predicted influence on the assembly of this compound.
| Driving Force | Interacting Moieties | Predicted Outcome |
| π-π Stacking | Phenyl-Thiophene Systems | Formation of columnar stacks, favorable for charge transport. |
| Hydrogen Bonding | Carboxylic Acid Groups | Creation of head-to-head or head-to-tail dimers and extended ribbons. |
| van der Waals | Entire Molecular Structure | Overall crystal cohesion and density. |
Applications in Advanced Materials Science
Photoactive Materials
The electronic and optical properties arising from the conjugated system of 3-(5-phenylthiophen-2-yl)prop-2-enoic acid and its derivatives make them suitable for use as photoactive materials. Their ability to interact with light has been explored in the contexts of dye-sensitized solar cells and as photoalignment agents for liquid crystal displays.
While direct and extensive research on this compound as a primary sensitizer (B1316253) in DSSCs is not widely documented, its structural motifs are archetypal of organic dyes designed for this purpose. The fundamental structure of a donor-π-acceptor (D-π-A) system is present, where the phenyl group can act as a donor, the thiophene (B33073) as a π-bridge, and the acrylic acid as an acceptor and anchoring group. The principles of DSSC operation and the performance of analogous thiophene-based dyes provide a strong basis for understanding its potential role.
The design of an efficient organic dye for DSSCs hinges on several key principles to maximize light harvesting and facilitate charge injection. An ideal sensitizer should exhibit broad and intense absorption across the visible spectrum to capture a significant portion of solar radiation. For thiophene-based dyes, the π-conjugated system is central to their light-harvesting capabilities. The inclusion of a phenyl group and a thiophene ring in this compound creates a conjugated pathway that can be tailored to tune the absorption spectrum.
The acrylic acid group serves as an effective anchoring moiety, binding the dye to the surface of a semiconductor, typically titanium dioxide (TiO2). This adsorption is crucial for the injection of photo-excited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO2. For efficient charge injection, the LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor. Conversely, the highest occupied molecular orbital (HOMO) of the dye should be lower than the redox potential of the electrolyte to ensure efficient regeneration of the oxidized dye. Theoretical studies on similar D-π-A dyes, such as those incorporating triphenylamine (B166846) donors and thiophene linkers, demonstrate how modifications to the donor and π-bridge can optimize these energy levels for improved device performance. researchgate.net
The efficiency of a DSSC is critically dependent on the kinetics of interfacial electron transfer processes. After photoexcitation, the electron injection from the dye into the semiconductor's conduction band must be ultrafast to outcompete other de-excitation pathways. The prop-2-enoic acid group, when deprotonated to carboxylate upon binding to the TiO2 surface, provides strong electronic coupling, which generally facilitates rapid electron injection.
Undesirable charge recombination reactions, where the injected electron in the TiO2 recombines with either the oxidized dye or the redox electrolyte, are detrimental to cell efficiency. The molecular structure of the dye can be designed to suppress these back-transfer reactions. For instance, the presence of bulky groups on the dye can create a blocking layer at the TiO2-electrolyte interface, hindering the approach of the redox mediator to the semiconductor surface. While this compound itself is a relatively planar molecule, its derivatives could be functionalized to enhance this blocking effect. The choice of electrolyte can also significantly impact these kinetics. mdpi.com
The Jsc is largely determined by the light-harvesting efficiency of the dye. A broader and more intense absorption spectrum leads to a higher Jsc. For thiophene-based dyes, extending the π-conjugation or incorporating stronger donor groups can red-shift the absorption spectrum, allowing for the harvesting of lower-energy photons. nih.gov The introduction of different donor groups, such as triphenylamine, carbazole, or phenothiazine, to a core structure has been shown to significantly impact the energy levels, absorption spectra, and ultimately the PCE of the resulting devices. nih.gov
The Voc is related to the difference between the quasi-Fermi level of the semiconductor under illumination and the redox potential of the electrolyte. It can be influenced by the dye's molecular dipole and its ability to suppress charge recombination. A well-designed dye can increase the Voc by shifting the conduction band edge of the TiO2 to a more negative potential or by reducing the rate of charge recombination. Studies on various thiophene-based dyes have shown that even subtle structural modifications can lead to significant changes in photovoltaic output. nih.govmdpi.com
Table 1: Photovoltaic Performance of a Thiophene-Based Dye with Different Donor Groups This table is illustrative and based on findings for analogous thiophene-based dye systems, not specifically this compound.
| Donor Group | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| Model without strong donor | - | - | - | 2.9 |
| Carbazole | - | - | - | 3.5 |
| Phenothiazine | - | - | - | 5.5 |
| Data derived from a study on thieno[2,3-f]benzofuran-based dyes. nih.gov |
Derivatives of this compound have shown significant promise as photoalignment agents for liquid crystal (LC) displays. Photoalignment is a non-contact method for controlling the orientation of liquid crystal molecules on a substrate, offering advantages over the traditional mechanical rubbing technique. In this context, the photoresponsive nature of these molecules is harnessed to create anisotropic surfaces that direct the alignment of LCs.
The ability of a material to induce photoalignment is rooted in its molecular design, which must incorporate a photoresponsive unit and features that can generate surface anisotropy upon exposure to polarized light. For derivatives of 3-(thiophen-2-yl)prop-2-enoic acid, this is often achieved by esterifying the carboxylic acid with a phenol (B47542) containing an azobenzene (B91143) moiety. researchgate.netmod.gov.myrsc.org The azobenzene group is a well-known photochrome that undergoes reversible trans-cis isomerization upon irradiation with light of appropriate wavelengths.
When a thin film of such a material is exposed to linearly polarized light, the azobenzene units preferentially align themselves perpendicular to the polarization direction to minimize light absorption. This molecular reorientation creates a surface with a preferred alignment direction (anisotropy), which is then transferred to the bulk liquid crystal material it is in contact with.
Research has shown that the specific structure of the thiophene-based prop-2-enoate influences the quality of the photoalignment. researchgate.netmod.gov.myrsc.org Key design considerations include:
Position of the Thiophene Linkage: Materials based on 3-substituted thiophenes have been found to provide better photoalignment compared to their 2-substituted isomers. researchgate.netrsc.org
Fluorination: The inclusion of lateral fluoro-substituents on the azobenzene part of the molecule can induce excellent photoalignment, whereas non-fluorinated analogues may result in unsatisfactory alignment. researchgate.netmod.gov.myrsc.org The number and position of these fluorine atoms are critical in modulating the material's properties. researchgate.net
These design principles allow for the fine-tuning of the molecular structure to achieve the desired photo-responsive and anisotropic properties for advanced liquid crystal display applications. researchgate.netmod.gov.myrsc.org
Photoalignment Agents in Liquid Crystal Displays
Influence of Substituents on Alignment Efficiency
The alignment of liquid crystal (LC) molecules is a critical factor in the performance of liquid crystal displays (LCDs) and other optical devices. This alignment is typically controlled by a thin polymer layer, and the surface properties of this layer dictate the orientation of the LC molecules. Molecules like this compound and its derivatives, particularly those based on cinnamic acid, can be incorporated into these alignment layers. The photo-reactivity of the cinnamate (B1238496) group allows for photo-alignment, a non-contact method to create highly ordered LC alignment.
The efficiency of this alignment is highly dependent on the molecular structure of the alignment layer material. Substituents on the aromatic rings of compounds like this compound can significantly influence the alignment properties. For instance, the introduction of different functional groups can alter the surface energy of the alignment layer. It has been observed that polymers with lower surface energy values tend to induce vertical alignment of LC molecules. researchgate.netresearchgate.net This is often attributed to steric repulsion between the LC molecules and the polymer surface. researchgate.net
Furthermore, the nature of the terminal substituents can affect the intermolecular interactions within the alignment layer and between the layer and the liquid crystals. The presence of polar groups can lead to stronger anchoring of the liquid crystal molecules. The introduction of different substituents on the phenyl or thiophene ring of this compound could therefore be a strategy to tune the liquid crystal alignment from planar to homeotropic (vertical). For example, increasing the length of an alkyl chain substituent has been shown to enhance the tendency for parallel alignment of mesogenic molecules. researchgate.net
The following table summarizes the general influence of substituent types on liquid crystal alignment, which can be extrapolated to derivatives of this compound.
| Substituent Type | Expected Influence on LC Alignment | Rationale |
| Long Alkyl Chains | Favors planar alignment | Increases van der Waals interactions and promotes parallel arrangement of molecules. researchgate.net |
| Bulky/Non-polar Groups | Can induce vertical alignment | Increases steric repulsion and lowers surface energy. researchgate.netresearchgate.net |
| Polar Groups (e.g., -NO2, -CN) | Can enhance anchoring energy | Increases dipole-dipole interactions between the alignment layer and LC molecules. |
| Photosensitive Groups (e.g., Cinnamate) | Enables photo-alignment | Anisotropic photodimerization or photoisomerization creates a preferred alignment direction for LC molecules. researchgate.net |
Luminescent Molecular Crystals and Optical Properties
Organic luminescent materials are at the forefront of research for applications in organic light-emitting diodes (OLEDs), sensors, and optical imaging. The aggregation of organic molecules in the solid state often leads to quenching of luminescence. However, careful design of molecular structures can lead to highly luminescent molecular crystals. Thiophene-phenylene co-oligomers, which are structurally related to this compound, are known to be promising materials for light-emitting applications due to their efficient luminescence and good charge carrier mobility. acs.orgresearchgate.net
The synthesis of luminescent molecular crystals based on phenylthiophene derivatives often involves strategies to control the intermolecular packing in the solid state. The introduction of bulky substituents or the modification of the molecular skeleton can prevent the detrimental π-π stacking that typically quenches fluorescence. For thiophene-phenylene co-oligomers, high photoluminescence quantum yields (PLQY), reaching up to 60-85% in the crystalline state, have been reported. acs.orgresearchgate.net
The synthesis of this compound and its derivatives can be achieved through various organic reactions, such as the Horner-Wadsworth-Emmons reaction, to create the acrylic acid moiety. mdpi.com The subsequent crystallization process is critical for obtaining materials with desired photoluminescent properties. The crystal structure determines the extent of intermolecular interactions and, consequently, the emission characteristics. For example, the formation of J-aggregates, where molecules are arranged in a head-to-tail fashion, can lead to enhanced luminescence.
The stability of emission in organic crystals under ambient conditions is crucial for practical applications. For materials based on thiophene derivatives, the rigid and planar structure of the thiophene ring contributes to their chemical and thermal stability. tandfonline.com The photoluminescence mechanism in these crystals is often related to the formation of specific molecular aggregates or excimers. researchgate.net
In some organic crystals, the emission can be tuned by external stimuli such as temperature or mechanical stress, a phenomenon known as mechanochromic luminescence. researchgate.net This behavior is often associated with a change in the molecular packing and intermolecular interactions within the crystal.
The photophysical properties of a representative thiophene-phenylene co-oligomer are presented in the table below, offering insight into the potential characteristics of crystalline this compound.
| Property | Value | Reference |
| Photoluminescence Quantum Yield (PLQY) in Crystal | up to 60% | researchgate.net |
| Emission Maximum (in crystal) | Dependent on crystal packing | acs.org |
| Stokes Shift | Large | acs.org |
The stable and efficient emission from such organic crystals makes them promising candidates for next-generation lighting and display technologies.
Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical data storage, frequency conversion, and optical switching. Organic materials with a donor-π-acceptor (D-π-A) structure are particularly promising for second-order NLO applications. In these molecules, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon excitation. mdpi.comnih.gov
The compound this compound can be considered a D-π-A system, where the phenyl group can act as a donor, the thiophene ring and the vinylene group form the π-bridge, and the carboxylic acid group acts as an acceptor. The NLO properties of such molecules are highly dependent on their molecular structure.
Key structural features that influence the NLO response include:
Strength of Donor and Acceptor Groups: Stronger donors and acceptors generally lead to a larger first hyperpolarizability (β), a measure of the second-order NLO response. nih.gov
Length and Nature of the π-Conjugated Bridge: Increasing the length of the π-bridge can enhance the NLO response, but there is often an optimal length beyond which the response saturates or even decreases. rsc.org Thiophene rings are often used in π-bridges due to their lower delocalization energy compared to benzene (B151609), which can enhance the NLO response. mdpi.com
Planarity of the Molecule: A more planar molecular structure generally facilitates π-electron delocalization and leads to a larger NLO response. researchgate.net
Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of new chromophores. nih.govscielo.org.co These studies can calculate parameters such as the first hyperpolarizability (β) and help in elucidating the structure-property relationships.
The design of new chromophores with enhanced NLO response often involves the strategic modification of the D, π, and A components. For a molecule like this compound, several strategies could be employed to enhance its NLO properties:
Introducing Stronger Donor/Acceptor Groups: Replacing the phenyl group with a stronger electron donor, such as an amino or alkoxy group, would likely increase the NLO response. Similarly, replacing the carboxylic acid with a stronger electron acceptor, like a nitro or cyano group, would also be beneficial.
Modifying the π-Bridge: The electronic properties of the thiophene ring can be tuned by introducing substituents. The use of multiple thiophene units or other heterocyclic rings in the π-bridge can also be explored.
Enforcing Planarity: Introducing covalent bridges or other structural constraints can lock the molecule into a more planar conformation, thereby enhancing the NLO response.
The following table presents a conceptual design of chromophores based on the this compound scaffold and the expected impact on NLO properties.
| Donor (D) | π-Bridge | Acceptor (A) | Expected NLO Response |
| Phenyl | -thiophen-2-yl)prop-2-enoic | -COOH | Moderate |
| p-Methoxyphenyl | -thiophen-2-yl)prop-2-enoic | -COOH | Increased |
| p-Nitrophenyl | -thiophen-2-yl)prop-2-enoic | -COOH | Decreased (Nitro group is an acceptor) |
| Phenyl | -thiophen-2-yl)prop-2-enoic | -CN | Increased |
| p-Methoxyphenyl | -thiophen-2-yl)prop-2-enoic | -CN | Significantly Increased |
Preclinical Biological Evaluation and Mechanistic Insights
In Vitro Cellular and Molecular Target Studies
Receptor Binding and Activation Profiling
The direct receptor binding profile for 3-(5-phenylthiophen-2-yl)prop-2-enoic acid is not extensively documented in the available literature. However, studies on structurally similar compounds provide insights into potential receptor interactions. For instance, a series of 5-phenylthiophenecarboxylic acid derivatives, developed as potential antirheumatic agents, were evaluated for their antagonistic effect toward interleukin-1 (IL-1). nih.gov IL-1 is a pro-inflammatory cytokine that plays a key role in inflammatory diseases by binding to its cell surface receptor, IL-1R. The antagonistic effect of these compounds suggests a potential interaction with the IL-1 signaling pathway, which could involve direct receptor binding or modulation of downstream signaling components. nih.gov
Pathways of Cellular Response
The induction of apoptosis is a key mechanism for many therapeutic agents. While direct studies on the apoptotic activity of this compound are limited, research on related propenone derivatives offers valuable insights. A study on a series of (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives, which share the propenone scaffold, demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov
The most active compound in this series was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in human myeloid leukemia U-937 cells. nih.gov The induction of apoptosis was confirmed by the observation of classic apoptotic features. The study also suggested that the antiproliferative activity is linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov
Table 2: Apoptotic Activity of Related Propenone Derivatives
| Compound Series | Cell Line | Cellular Response | Mechanism |
|---|
Antimicrobial Activity Studies (in vitro screening)
The antimicrobial potential of thiophene-containing compounds has been explored in various studies. A series of small molecule inhibitors with a 5-phenylthiophene core demonstrated potent activity against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. rug.nl These compounds exhibited inhibitory effects at single-digit micromolar concentrations. rug.nl
In a different study, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and evaluated for their fungicidal activity. mdpi.com Several of these compounds showed significant efficacy against cucumber downy mildew. mdpi.com Furthermore, phenyllactic acid, which shares a similar three-carbon chain with a carboxylic acid group, has been shown to have broad-spectrum antibacterial and antibiofilm properties against foodborne pathogens like Salmonella enterica and Escherichia coli. nih.gov Its minimum inhibitory concentrations (MICs) were in the range of 2 to 2.75 mg/mL. nih.gov Another compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile, was identified as a novel antibacterial agent effective against resistant nosocomial pathogens, with MICs of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Enterococcus faecium. nih.gov
Table 3: In Vitro Antimicrobial Activity of Related Compounds
| Compound/Compound Series | Target Organism | Activity | Key Findings |
|---|---|---|---|
| 5-Phenylthiophene derivatives | Plasmodium falciparum | Antimalarial | Inhibition of parasite growth at single-digit micromolar concentrations. rug.nl |
| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber Downy Mildew | Fungicidal | Significant control efficacy. mdpi.com |
| Phenyllactic acid | Salmonella enterica, Escherichia coli | Antibacterial, Antibiofilm | MICs ranging from 2 to 2.75 mg/mL. nih.gov |
In Vivo Pharmacological Activity in Animal Models
Antinociceptive Activity Evaluation
Another study investigated the antinociceptive activity of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in a diet-induced obesity model in mice. While the primary focus was on metabolic effects, the study of related structures in vivo points towards the potential for compounds with a phenylthiophene core to exhibit systemic pharmacological activities. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Identification of Key Pharmacophores and Structural Motifs
Structure-activity relationship (SAR) studies on related compounds provide valuable clues for identifying the key pharmacophores and structural motifs responsible for their biological activities. For antirheumatic activity in 5-phenylthiophenecarboxylic acid derivatives, the substitution on the phenyl ring and the nature of the acidic side chain were found to be critical. nih.gov For instance, the introduction of a bromine atom at the para-position of the phenyl ring in [5-(phenyl)-thiophen-3-yl]acetic acid derivatives enhanced the suppressive effect on adjuvant-induced arthritis. nih.gov
In a series of thieno[3,2-d]pyrimidine (B1254671) and heterocyclic fused pyrimidines, the SAR was guided by the X-ray cocrystal structure of a lead compound bound to tubulin, indicating the importance of the thienopyrimidine core for potent antiproliferative activity. nih.gov For a series of allosteric inhibitors of Plasmodium falciparum aspartate transcarbamoylase, the core 5-phenylthiophene ring was found to extend into a channel linked to a novel allosteric pocket, with an amino group forming a key polar contact. rug.nl The SAR of other compound series has also highlighted the importance of specific substitutions on aromatic rings for anti-malarial and anti-mycobacterial activities. mdpi.comnih.gov
For propenoic acid derivatives, studies on (E)-3-(3-methoxyphenyl) propenoic acid suggest that the methoxy (B1213986) substitution on the phenyl ring contributes to its anti-angiogenic activity through inhibition of the FGFR-1 protein. nih.gov These insights suggest that for this compound, the phenylthiophene core, the acrylic acid side chain, and potential substitutions on the phenyl ring are all likely to be key determinants of its biological activity profile.
Impact of Substitution on Biological Potency and Selectivity
The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on both the phenyl and thiophene (B33073) rings, as well as modifications to the prop-2-enoic acid side chain. Structure-activity relationship (SAR) studies on closely related series of compounds have provided valuable insights into how these modifications modulate biological potency and selectivity, particularly in the context of anti-inflammatory and anticancer activities.
Detailed Research Findings
Research into derivatives of 5-phenylthiophene carboxylic acids, which share the core phenylthiophene scaffold, has demonstrated that specific substitutions can markedly enhance their therapeutic potential. For instance, in the development of new antirheumatic agents, derivatives of 5-(phenylthiophene)-3-carboxylic acid were synthesized and evaluated for their ability to antagonize interleukin-1 (IL-1) and suppress adjuvant-induced arthritis (AIA) in rat models. nih.gov
The key findings from these studies indicated that substitutions on the phenyl ring and modifications of the carboxylic acid group are critical for potency. Specifically, the introduction of a halogen atom, such as bromine or chlorine, at the para-position of the phenyl ring led to a significant increase in anti-arthritic activity. nih.gov Furthermore, converting the carboxylic acid to a methyl ester also resulted in enhanced potency. nih.gov
Among the synthesized compounds, [5-(4-bromophenyl)-thiophen-3-yl]acetic acid, methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate, and methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate were identified as being more potent in suppressing AIA than the parent compound. nih.gov This suggests that both electronic effects of the substituent on the phenyl ring and the lipophilicity of the ester group play a crucial role in the compound's interaction with its biological target.
In a different series of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives, the substitution pattern on the phenyl ring was also found to be a determining factor for their antiproliferative activity. nih.gov Studies revealed that the number and location of methoxy groups on the phenyl ring had a profound impact on the compounds' ability to inhibit cancer cell growth. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents on the phenyl ring.
While direct SAR data for this compound itself is limited in the provided context, the findings from these closely related analogs strongly suggest that:
Phenyl Ring Substitution: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring can significantly modulate biological activity. The potency is sensitive to both the electronic nature and the position of the substituent.
Carboxylic Acid Modification: Alteration of the prop-2-enoic acid side chain, for instance, through esterification, can enhance biological potency, likely by altering the compound's physicochemical properties such as lipophilicity and cell permeability.
These insights are crucial for the rational design of more potent and selective analogs of this compound for various therapeutic applications.
Interactive Data Table: Antirheumatic Activity of 5-Phenylthiophene Derivatives
The following table summarizes the structure-activity relationship data for a series of 5-phenylthiophene derivatives, highlighting the impact of substitution on their ability to suppress adjuvant-induced arthritis (AIA) in rats.
| Compound | R1 (at position 5 of thiophene) | R2 (at position 3 of thiophene) | AIA Suppression |
| Esonarimod | Phenyl | -C(=O)NHSO2CH3 | Baseline |
| 5-(Phenylthiophene)-3-carboxylic acid | Phenyl | -COOH | Active |
| [5-(4-Bromophenyl)-thiophen-3-yl]acetic acid | 4-Bromophenyl | -CH2COOH | More potent than Esonarimod |
| Methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate | 4-Chlorophenyl | -CH2COOCH3 | More potent than Esonarimod |
| Methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate | 4-Bromophenyl | -CH2COOCH3 | More potent than Esonarimod |
Data sourced from a study on 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. nih.gov
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purification and Quantitative Analysis
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate, identify, and quantify the components of a mixture. For a compound like 3-(5-phenylthiophen-2-yl)prop-2-enoic acid, both liquid and gas chromatography play crucial roles in ensuring its quality and characterizing its derivatives.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally sensitive compounds such as this compound. The technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For this specific acrylic acid derivative, a reverse-phase (RP) HPLC method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a more polar aqueous-organic mixture. sielc.comsielc.com The inherent polarity of the carboxylic acid group, combined with the nonpolar phenylthiophene backbone, allows for excellent retention and separation on a C18 column.
The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) (ACN) and water. sielc.comsielc.com To ensure the carboxylic acid group remains in its protonated, less polar form and to achieve sharp, symmetrical peaks, an acid modifier like phosphoric acid or formic acid is added to the mobile phase. sielc.comsielc.com Detection is typically performed using a UV-Vis detector, as the conjugated π-system of the phenylthiophene and acrylic acid moieties results in strong UV absorbance. thieme-connect.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for reverse-phase separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid suppresses ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |
| Gradient | 50% B to 95% B over 20 min | Allows for elution of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically in the 250-350 nm range. |
| Injection Vol. | 10 µL | Standard volume for introducing the sample. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. colostate.edu Therefore, a chemical derivatization step is mandatory to convert the acid into a more volatile and thermally stable form prior to analysis. youtube.com
The most common derivatization strategies for carboxylic acids are silylation and esterification. colostate.edunih.gov
Silylation: This process replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this conversion, yielding a volatile TMS ester that is readily analyzed by GC-MS. researchgate.netbrjac.com.br
Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester, which is much more volatile. gcms.cz Reagents like diazomethane (B1218177) or methyl chloroformate (MCF) can be used for this purpose. springernature.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.
Table 2: Typical GC-MS Derivatization and Analysis Conditions
| Step | Reagent/Parameter | Description |
|---|---|---|
| Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylating agent that converts the carboxylic acid to a volatile TMS ester. brjac.com.br |
| GC Column | DB-5ms or similar (30 m x 0.25 mm) | A common, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C hold 2 min, ramp to 300 °C at 15 °C/min | Temperature gradient to separate components based on volatility. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analyzer to separate ions based on their mass-to-charge ratio. |
Electrochemical Methods for Redox Property Characterization
The extended π-conjugated system of this compound suggests its potential use in organic electronics, where the ability to accept or donate electrons (its redox properties) is critical. Electrochemical methods are employed to probe these properties directly.
Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of electroactive species. It involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. For a compound like this compound, CV can determine its oxidation and reduction potentials. acs.orgresearchgate.net These potentials correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. mdpi.com
The experiment is conducted in a three-electrode cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte. researchgate.net The potential is scanned, and the resulting voltammogram plots current versus potential. The onset potential of the first oxidation wave (E_ox) is used to estimate the HOMO energy level, while the onset of the first reduction wave (E_red) can be used to estimate the LUMO level. rsc.orgresearchgate.net These values are often referenced against an internal standard with a known potential, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Chronoamperometry, where the potential is stepped to a value sufficient to cause oxidation or reduction and the resulting current is measured as a function of time, can provide complementary information on the kinetics and stability of the electrochemically generated species. acs.org
Table 3: Electrochemical Data Derived from Cyclic Voltammetry
| Parameter | Symbol | Typical Value (vs. Fc/Fc+) | Significance |
|---|---|---|---|
| Oxidation Onset Potential | E_ox | ~ +0.9 V | Corresponds to the energy required to remove an electron (HOMO level). |
| Reduction Onset Potential | E_red | ~ -1.6 V | Corresponds to the energy required to add an electron (LUMO level). rsc.org |
| HOMO Energy Level | E_HOMO | ~ -5.7 eV | Calculated from E_ox; determines electron-donating capability. researchgate.net |
| LUMO Energy Level | E_LUMO | ~ -3.2 eV | Calculated from E_red; determines electron-accepting capability. researchgate.net |
| Electrochemical Band Gap | E_g | ~ 2.5 eV | Difference between LUMO and HOMO; indicates electronic excitation energy. mdpi.com |
Note: Values are representative for phenylthiophene-based conjugated systems and may vary based on specific molecular structure and experimental conditions.
For instance, in an organic solar cell, the HOMO level of the donor material (like a thiophene (B33073) derivative) must be appropriately aligned with the work function of the anode for efficient hole extraction. Similarly, the LUMO level alignment between donor and acceptor materials dictates the driving force for exciton (B1674681) dissociation into free charge carriers. In organic light-emitting diodes (OLEDs), the HOMO and LUMO levels determine the energy barrier for injecting holes and electrons from the electrodes into the emissive layer, directly impacting the device's turn-on voltage and efficiency.
By systematically analyzing the redox potentials, researchers can screen and rationally design new compounds with tailored electronic properties for specific applications, bridging the gap between molecular structure and macroscopic material performance. sielc.com
Future Perspectives and Emerging Research Directions
Design of Advanced Thiophene-Based Conjugated Systems
The core structure of 3-(5-phenylthiophen-2-yl)prop-2-enoic acid is a quintessential building block for the construction of advanced π-conjugated systems. The phenylthiophene unit offers electronic and photophysical properties that are highly tunable, while the acrylic acid group provides a versatile handle for polymerization and functionalization.
Future research will likely focus on incorporating this molecule into novel organic semiconductors. Phenyl-thiophene oligomers and polymers have already demonstrated significant promise in organic field-effect transistors (OFETs) and light-emitting diodes. acs.org The specific arrangement of the phenyl and thiophene (B33073) rings in this compound can influence the molecular packing and charge transport properties in thin films, potentially leading to high-performance p-channel organic semiconductors. nih.govnih.gov
Furthermore, the acrylic acid functionality can be exploited for the synthesis of novel polymers with tailored properties. Thiophene-based polymers are known for their exceptional electrical and optical characteristics, making them suitable for a wide range of electronic and optoelectronic applications. acs.org The incorporation of the phenyl group can enhance thermal stability and solubility, facilitating the solution-processing of these materials. acs.org
Another promising avenue is the use of this compound and its derivatives as sensitizers in dye-sensitized solar cells (DSSCs). The electronic properties of similar thiophene-acrylic acid structures have been theoretically studied, revealing their potential for efficient charge separation and light harvesting. koreascience.kr Future work could involve the synthesis and characterization of new sensitizers based on the this compound scaffold, aiming to improve the power conversion efficiency of DSSCs. acs.orgresearchgate.net
Exploration of Novel Bio-Applications (mechanistic studies)
The structural motifs present in this compound suggest a range of potential biological activities that warrant further investigation. Thiophene-containing compounds have been identified as potent inhibitors of various enzymes and have shown promise in diverse therapeutic areas.
A key area of future research will be the exploration of this compound and its derivatives as kinase inhibitors. Numerous thiophene-based molecules have been designed and synthesized as inhibitors of protein kinases, which are crucial targets in cancer therapy. acs.orgnih.govnih.gov The phenylthiophene core of this compound could serve as a scaffold for the development of new kinase inhibitors with high potency and selectivity. researchgate.net Mechanistic studies will be crucial to understand how these compounds interact with the kinase active site and to guide the design of more effective drug candidates. For instance, recent research has highlighted the development of thiophene-based allosteric inhibitors for enzymes like branched-chain α-ketoacid dehydrogenase kinase (BCKDK), suggesting a potential avenue for novel therapeutic strategies. wikipedia.org
Beyond cancer, thiophene derivatives have also shown potential as immunosuppressive and anti-inflammatory agents. For example, new thiophene-based inhibitors of the KV1.3 potassium channel have demonstrated immunosuppressive effects on T-cells. unifi.it The structure of this compound could be modified to target specific ion channels or inflammatory pathways. Structure-activity relationship studies on related 5-phenylthiophenecarboxylic acid derivatives have already shown promise in developing new antirheumatic agents. nih.gov
Integration into Hybrid Organic-Inorganic Materials
The acrylic acid functionality of this compound makes it an excellent candidate for integration into hybrid organic-inorganic materials, most notably metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.
Future research could focus on utilizing this compound as an organic linker to construct novel MOFs. The thiophene and phenyl groups can impart specific functionalities to the MOF, such as luminescence sensing or catalytic activity. acs.orgacs.org Thiophene-dicarboxylate linkers have been successfully used to create zinc-based MOFs with diverse structures and properties. jyu.fi The length and flexibility of the acrylic acid linker in this compound could lead to the formation of MOFs with unique network topologies and pore environments.
These hybrid materials could find applications in areas such as the selective adsorption and separation of thiophenic compounds from fuels. nih.govnu.edu.kz The incorporation of a thiophene-containing linker like this compound could enhance the affinity of the MOF for such molecules. Furthermore, the electronic properties of the organic linker could be harnessed for applications in photocatalysis or as active components in electronic devices.
Development of High-Throughput Synthesis and Screening Methodologies
To fully explore the potential of this compound and its derivatives, the development of high-throughput synthesis and screening methods will be essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new materials and bioactive molecules.
Future efforts could focus on developing combinatorial synthesis strategies for creating a diverse range of derivatives of this compound. slideshare.net This could involve varying the substituents on the phenyl ring or modifying the acrylic acid moiety. Techniques such as solid-phase synthesis could be adapted for the efficient production of these compound libraries.
In parallel, high-throughput screening assays will be needed to evaluate the properties of the synthesized compounds. For materials science applications, this could involve automated characterization of the electronic and optical properties of thin films. For biological applications, high-throughput screening can be used to assess the activity of the compounds against a panel of biological targets, such as different protein kinases or cell lines. acs.orgresearchgate.net The development of efficient methods for the synthesis of acrylic acids and their esters will also be crucial for these endeavors. rsc.orgmaastrichtuniversity.nlgoogle.com
By combining high-throughput synthesis and screening, researchers can systematically explore the structure-activity and structure-property relationships of this versatile chemical scaffold, paving the way for the discovery of new and improved materials and therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
